molecular formula C21H16O2 B14735230 Phenyl 3,3-diphenylprop-2-enoate CAS No. 5472-00-4

Phenyl 3,3-diphenylprop-2-enoate

Cat. No.: B14735230
CAS No.: 5472-00-4
M. Wt: 300.3 g/mol
InChI Key: STGOLAFJMXBRLY-UHFFFAOYSA-N
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Description

Phenyl 3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C21H16O2 It is known for its unique structure, which includes a phenyl group attached to a 3,3-diphenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3,3-diphenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 3,3-diphenylprop-2-enoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 3,3-diphenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which phenyl 3,3-diphenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Its phenyl groups can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Phenyl 3,3-diphenylprop-2-enoate is similar to other chalcone derivatives, such as:

These compounds are unique due to their specific functional groups and reactivity patterns, which influence their applications and biological activities.

Properties

CAS No.

5472-00-4

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

phenyl 3,3-diphenylprop-2-enoate

InChI

InChI=1S/C21H16O2/c22-21(23-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H

InChI Key

STGOLAFJMXBRLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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